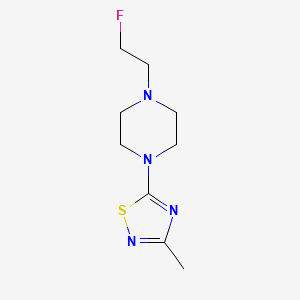

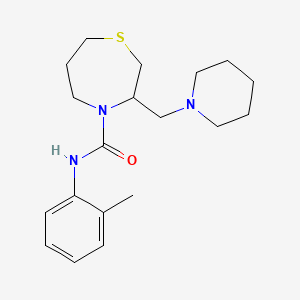

![molecular formula C10H12F3N3 B2944159 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine CAS No. 2097928-01-1](/img/structure/B2944159.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

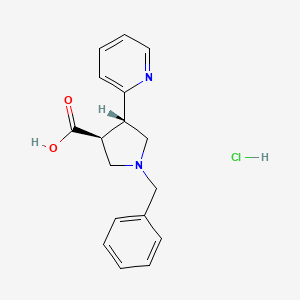

“2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine” is an organic compound. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. Pyrazine is an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves complex chemical reactions . The process involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group is attached to the piperidine ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions are part of the process of synthesizing the compound and its derivatives .Applications De Recherche Scientifique

Synthesis of Derivatives and Combinatorial Chemistry

- A study by Zou, Hu, Liu, and Shi (2012) highlighted the one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, a process facilitated by piperidine under ultrasound irradiation. This method follows group-assistant-purification (GAP) chemistry, avoiding traditional purification steps (Yi Zou, Yu Hu, H. Liu, & D. Shi, 2012).

Molecular Structure and Antimicrobial Activity

- Sharma and colleagues (2017) synthesized a new series of pyrazole-containing s-triazine derivatives, in which piperidine played a role. These compounds, including N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, exhibited notable antimicrobial and antifungal activities (Anamika Sharma et al., 2017).

Automated Synthesis Applications

- Ingham, Battilocchio, Hawkins, and Ley (2014) described the use of new open-source software for the multi-step flow preparation of piperazine-2-carboxamide, illustrating the integration of technology in the synthesis of complex molecules (Richard Ingham et al., 2014).

Material Science and Intercalation Studies

- Nunes and Airoldi (2000) investigated the intercalation of heterocyclic amines, including piperidine, into α-titanium hydrogenphosphate. This study provides insights into the interactions of these amines with inorganic matrices, relevant for material science applications (L. M. Nunes & C. Airoldi, 2000).

Role in Drug Design

- Miniyar, Murumkar, Patil, Barmade, and Bothara (2013) reviewed the significance of the pyrazine ring in medicinal compounds. They emphasized its role in drug design, often in combination with structures like piperidine (P. Miniyar et al., 2013).

Synthesis of Antibacterial Compounds

- Kandile and Zaky (2015) developed an efficient method for synthesizing pyrano[2,3-c]pyridazines using piperidine as an organocatalyst. These compounds demonstrated significant antibacterial activity (N. Kandile & H. Zaky, 2015).

Applications in Coordination Chemistry

- Cook, Tuna, and Halcrow (2013) synthesized various complexes involving tris-azinyl analogues of 2,2':6',2''-terpyridine, including those with pyrazine rings. This study contributes to our understanding of coordination chemistry and the electronic properties of these complexes (L. J. K. Cook, F. Tuna, & M. Halcrow, 2013).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with metabotropic glutamate receptor 2 (mglur2) and have therapeutic effects in alleviating symptoms of schizophrenic patients .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit hiv reverse transcriptase .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-5-16(6-2-8)9-7-14-3-4-15-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQRYLJVMJKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

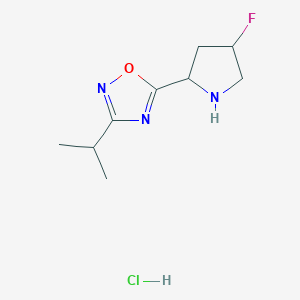

![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)

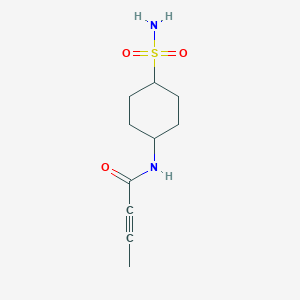

![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)

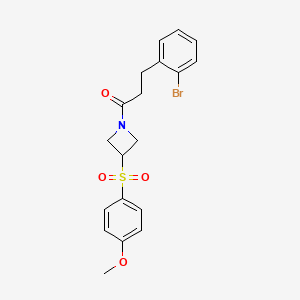

![3-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2944086.png)

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)